5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction. The methoxy and phenyl groups are then introduced via substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Large-scale production would also require rigorous purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide: shares similarities with other benzofuran derivatives, such as:
Uniqueness
- The unique combination of methoxy and phenyl groups in this compound may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H19NO4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H19NO4/c1-26-17-10-6-9-16(13-17)24-23(25)21-19-14-18(27-2)11-12-20(19)28-22(21)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,25) |
InChI Key |
LXXFSBDPZPUZNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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